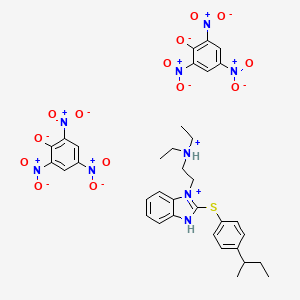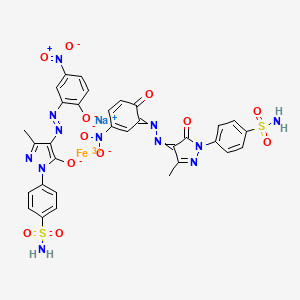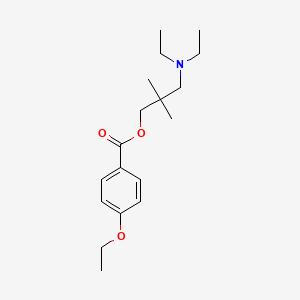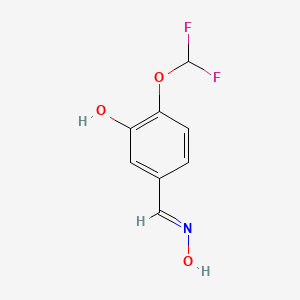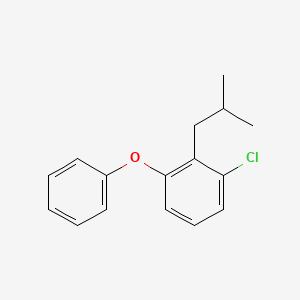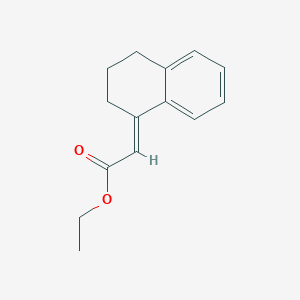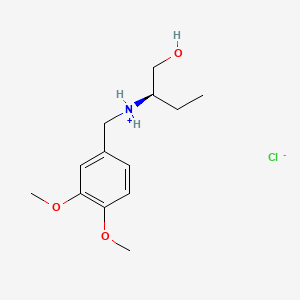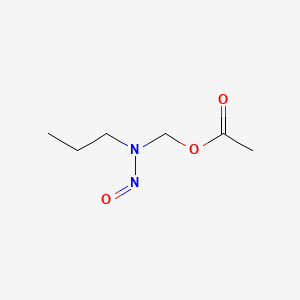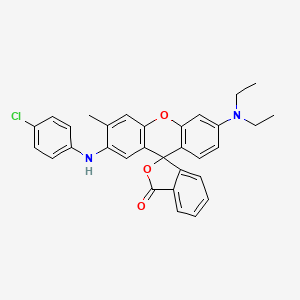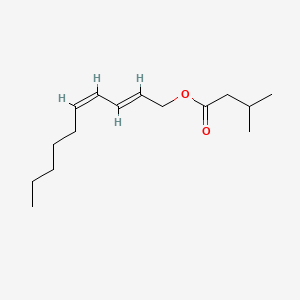
2-((o-Chlorophenyl)dithio)ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((o-Chlorophenyl)dithio)ethylamine hydrochloride is an organic compound with the molecular formula C8H10ClNS2·HCl It is a derivative of ethylamine, where the ethylamine moiety is substituted with a chlorophenyl group and a dithio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((o-Chlorophenyl)dithio)ethylamine hydrochloride typically involves the reaction of o-chlorothiophenol with ethylene diamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to maximize yield and minimize impurities. The final product is typically purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-((o-Chlorophenyl)dithio)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithio group to thiol or sulfide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent under controlled temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, usually in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((o-Chlorophenyl)dithio)ethylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-((o-Chlorophenyl)dithio)ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the dithio group plays a crucial role in its activity by forming disulfide bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorophenethylamine: A related compound with similar structural features but lacking the dithio group.
4-Chlorophenethylamine: Another similar compound with the chlorine atom in a different position on the phenyl ring.
2-(2-Naphthyl)ethylamine hydrochloride: A compound with a naphthyl group instead of a chlorophenyl group.
Uniqueness
2-((o-Chlorophenyl)dithio)ethylamine hydrochloride is unique due to the presence of both the chlorophenyl and dithio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
Propiedades
Número CAS |
5301-06-4 |
|---|---|
Fórmula molecular |
C8H11Cl2NS2 |
Peso molecular |
256.2 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)disulfanyl]ethylazanium;chloride |
InChI |
InChI=1S/C8H10ClNS2.ClH/c9-7-3-1-2-4-8(7)12-11-6-5-10;/h1-4H,5-6,10H2;1H |
Clave InChI |
WFMZASVQUWQPRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)SSCC[NH3+])Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13765531.png)


